molecular formula C8H7FN2OS B8121648 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B8121648
M. Wt: 198.22 g/mol
InChI Key: GWFUCUXXHYVFKV-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C8H7FN2OS. It belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 5th position, and an amine group at the 2nd position on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of 6-fluoro-2-aminobenzenethiol with methoxy-containing reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted benzothiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-aminobenzothiazole
  • 5-Methoxy-2-aminobenzothiazole
  • 6-Fluoro-5-methoxybenzothiazole

Uniqueness

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine is unique due to the specific combination of fluorine, methoxy, and amine groups on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, which can be advantageous in specific applications.

Properties

IUPAC Name

6-fluoro-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFUCUXXHYVFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-fluoro-3-methoxyaniline (1.00 g) and potassium thiocyanate (2.07 g) in acetic acid (20 mL) was stirred at room temperature for 20 min, and a solution of bromine (0.380 mL) in acetic acid (1 mL) was added thereto over 5 min. The reaction mixture was stirred at room temperature for 30 min, neutralized with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (670 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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